molecular formula C8H5NO3 B3163769 2-Ethynyl-4-nitrophenol CAS No. 885951-98-4

2-Ethynyl-4-nitrophenol

Cat. No.: B3163769
CAS No.: 885951-98-4
M. Wt: 163.13 g/mol
InChI Key: UIGDPJSERRIBOZ-UHFFFAOYSA-N
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Description

2-Ethynyl-4-nitrophenol is an organic compound characterized by the presence of both an ethynyl group and a nitro group attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

Nitrophenols, a related group of compounds, have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 2-chloro-4-nitrophenol, a chlorinated nitrophenol, is degraded by a Gram-negative bacterium via the 1,2,4-benzenetriol pathway . This process involves several enzymes, including a two-component FAD-dependent monooxygenase and a benzenetriol 1,2-dioxygenase

Cellular Effects

The cellular effects of 2-Ethynyl-4-nitrophenol are currently unknown. Nitrophenols have been shown to have various effects on cells. For example, 2,4-dinitrophenol, another nitrophenol, has been associated with both neuroprotective effects and serious side effects to various tissues . These effects may be due to the administration conditions

Molecular Mechanism

Nitrophenols, such as 4-nitrophenol, can undergo various reactions, including nitration of phenol using dilute nitric acid at room temperature . The resulting products can then be used in various applications, such as the synthesis of paracetamol

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that nitrophenols can undergo various changes over time. For example, 4-nitrophenol exists as a mixture of two forms, which can change color upon irradiation of sunlight

Dosage Effects in Animal Models

Studies on 2,4-dinitrophenol have shown that its effects can vary depending on the dose, time, and gender

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. Nitrophenols are known to be involved in various metabolic pathways. For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium

Transport and Distribution

Nitrophenols are known to interact with various transporters and binding proteins

Subcellular Localization

The localization of proteins and other biomolecules can be predicted using various tools, such as DeepLoc 2.0, which uses a transformer-based protein language model to predict multi-label subcellular localization

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-nitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-4-nitrophenol has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethynyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGDPJSERRIBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313669
Record name 2-Ethynyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-98-4
Record name 2-Ethynyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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